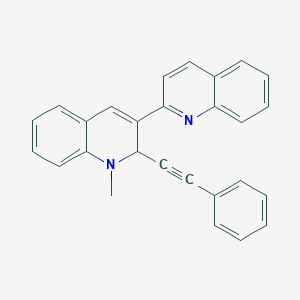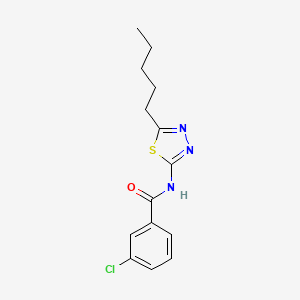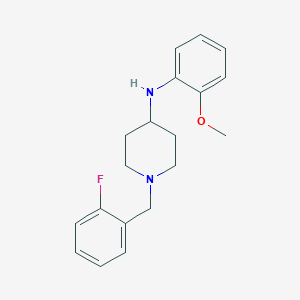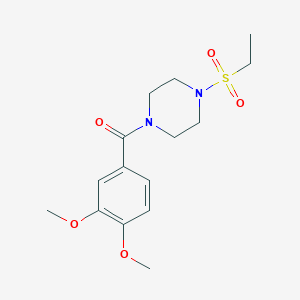
1'-Methyl-2'-(2-phenylethynyl)-2'H-2,3'-biquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Methyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline is a complex organic compound that belongs to the class of biquinolines This compound is characterized by the presence of a methyl group at the 1’ position and a phenylethynyl group at the 2’ position of the biquinoline structure
Métodos De Preparación
The synthesis of 1’-Methyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biquinoline Core: The initial step involves the synthesis of the biquinoline core through a cyclization reaction of appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 1’ position using methylation reagents under controlled conditions.
Addition of the Phenylethynyl Group: The phenylethynyl group is added at the 2’ position through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1’-Methyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced biquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylethynyl group, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium and copper
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1’-Methyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1’-Methyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline can be compared with other similar compounds, such as:
2-Methyl-1-phenylethynyl-1,2,3,4-tetrahydroisoquinoline: This compound shares structural similarities but differs in the core structure and substitution pattern.
1-Methyl-2-phenylethynyl-benzene: Another related compound with a simpler structure, lacking the biquinoline core.
Indole Derivatives: These compounds also contain aromatic rings and ethynyl groups but differ in their overall structure and properties.
The uniqueness of 1’-Methyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline lies in its specific substitution pattern and the presence of the biquinoline core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H20N2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
1-methyl-2-(2-phenylethynyl)-3-quinolin-2-yl-2H-quinoline |
InChI |
InChI=1S/C27H20N2/c1-29-26-14-8-6-12-22(26)19-23(27(29)18-15-20-9-3-2-4-10-20)25-17-16-21-11-5-7-13-24(21)28-25/h2-14,16-17,19,27H,1H3 |
Clave InChI |
DGCHUPNBTKIVDY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3)C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15154890.png)
![N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15154897.png)

![methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B15154908.png)

![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate](/img/structure/B15154920.png)
![N-(3,4-dimethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B15154924.png)
![methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate](/img/structure/B15154932.png)
![4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B15154946.png)
![N-{1-[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B15154963.png)
![N-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15154969.png)
![N-[3-(propan-2-yl)phenyl]glycinamide](/img/structure/B15154976.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-methylphenyl)glycinamide](/img/structure/B15154982.png)
